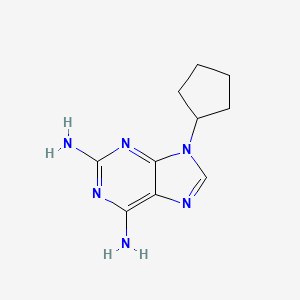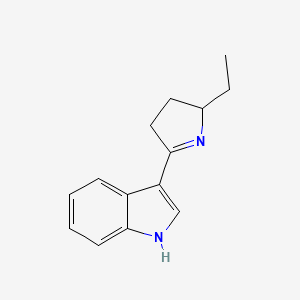
9-Cyclopentyl-9H-purine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cyclopentyl-9H-purine-2,6-diamine is a chemical compound belonging to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopentyl-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method starts with the preparation of a purine core, followed by the introduction of cyclopentyl and diamine groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety in the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also be reduced, gaining electrons and decreasing its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a purine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Wissenschaftliche Forschungsanwendungen
9-Cyclopentyl-9H-purine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated as a potential therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Cyclopentyl-9H-purine-2,6-diamine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, which are crucial for the proliferation of cancer cells. By blocking the phosphorylation of key proteins, it induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine
- N2-(6-Amino-hexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine
Comparison: Compared to these similar compounds, 9-Cyclopentyl-9H-purine-2,6-diamine is unique in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential. Its cyclopentyl group and diamine functionalities contribute to its ability to interact with specific molecular targets, making it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
404357-25-1 |
|---|---|
Molekularformel |
C10H14N6 |
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C10H14N6/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H4,11,12,14,15) |
InChI-Schlüssel |
BTJYODGVAPTKFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)

![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)




![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)




![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
